Introduction: Situating Ethyl (chloromethyl)ethylphosphinate in Modern Chemistry
Introduction: Situating Ethyl (chloromethyl)ethylphosphinate in Modern Chemistry
An In-depth Technical Guide to the Chemical Properties and Stability of Ethyl (chloromethyl)ethylphosphinate
Within the vast landscape of organophosphorus chemistry, phosphinates represent a class of compounds with significant, yet often under-explored, potential. These molecules, characterized by a phosphorus atom double-bonded to one oxygen, single-bonded to another oxygen (forming an ester), and single-bonded to two carbon atoms, are structurally intriguing analogs of well-known phosphates and phosphonates. Their utility as bio-isosteres for carboxylates or phosphates has positioned them as valuable moieties in drug discovery and development.[1]
This guide provides a detailed technical examination of a specific, highly functionalized member of this class: Ethyl (chloromethyl)ethylphosphinate . Due to the limited availability of direct experimental data for this exact molecule in public literature, this document leverages an expert-driven approach. By synthesizing data from closely related structural analogs and applying fundamental principles of physical organic chemistry, we will construct a robust and predictive profile of its chemical properties, stability, and reactivity. This methodology is designed to empower researchers, scientists, and drug development professionals with the field-proven insights necessary to handle, utilize, and innovate with this versatile chemical entity.
Part 1: Physicochemical and Structural Characteristics
The foundational step in understanding any chemical compound is to delineate its core physicochemical properties. For Ethyl (chloromethyl)ethylphosphinate, we can predict its fundamental characteristics by analyzing its structure and comparing it with well-documented analogs.
Molecular Structure
The structure features a central phosphorus(V) atom, creating a stereocenter. The ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), and the reactive chloromethyl group (-CH₂Cl) confer a unique combination of steric and electronic properties.
Caption: Predicted 2D Structure of Ethyl (chloromethyl)ethylphosphinate.
Predicted and Analog-Derived Properties
Quantitative data for the target molecule is sparse. However, by examining its close relatives, we can establish a reliable predictive baseline.
| Property | Ethyl (chloromethyl)ethylphosphinate (Predicted) | Ethyl (chloromethyl)(methyl)phosphinate[2][3] | Ethyl bis(chloromethyl)phosphinate[4] | Diethyl (chloromethyl)phosphonate[5][6] |
| CAS Number | 24327-58-0[3] | 110838-42-1 | 13274-84-5 | 3167-63-3 |
| Molecular Formula | C₅H₁₂ClO₂P | C₄H₁₀ClO₂P | C₄H₉Cl₂O₂P | C₅H₁₂ClO₃P |
| Molecular Weight | 170.57 g/mol | 156.55 g/mol | 190.99 g/mol | 186.57 g/mol |
| Appearance | Colorless to light yellow liquid (predicted) | Liquid | Not specified | Clear colorless to light yellow Liquid |
| Boiling Point | Not specified | Not specified | Not specified | 109-110 °C (10 mmHg) |
| Density | ~1.1-1.2 g/cm³ (estimated) | Not specified | Not specified | 1.2 g/cm³ |
Part 2: Chemical Stability and Reactivity Profile
The stability of Ethyl (chloromethyl)ethylphosphinate is dictated by its three primary functional groups: the phosphinate ester, the P-C bonds, and the C-Cl bond. Understanding its degradation and reaction pathways is critical for its application and storage.
Hydrolytic Stability
The ester linkage is the most probable site of initial degradation under aqueous conditions. Both acid- and base-catalyzed hydrolysis are significant pathways for phosphinates and related organophosphorus esters.[7][8]
-
Base-Catalyzed Hydrolysis (BAC2 Mechanism) : This is typically the dominant pathway. The hydroxide ion acts as a nucleophile, attacking the electrophilic phosphorus center. This leads to the cleavage of the P-OEt bond, yielding the corresponding phosphinic acid salt and ethanol. The rate of this reaction is highly dependent on steric hindrance around the phosphorus atom.[7]
-
Acid-Catalyzed Hydrolysis : Under acidic conditions, protonation of the phosphoryl oxygen activates the phosphorus atom toward nucleophilic attack by water. This pathway is generally slower than base-catalyzed hydrolysis for phosphinates.[7]
-
Neutral Hydrolysis : While slower, hydrolysis can also occur in neutral water, though at a significantly reduced rate compared to catalyzed pathways.
The presence of the chloromethyl group may also influence hydrolysis. The C-Cl bond can be susceptible to hydrolysis, particularly at elevated temperatures or extreme pH, which would yield a hydroxymethyl derivative, though this is likely a slower process than ester cleavage.
Caption: Key Hydrolytic Degradation Pathways.
Thermal Stability
Thermal decomposition of organophosphorus esters can proceed through various mechanisms. For ethyl esters, a common pathway is the elimination of ethylene via a cyclic transition state, similar to the pyrolysis of other ethyl esters like ethyl chloroformate.[9][10] This process would yield (chloromethyl)ethylphosphinic acid and ethene. The presence of the C-Cl bond introduces another potential decomposition route involving the loss of HCl or other radical pathways at higher temperatures.
Reactivity of the Chloromethyl Group
The C-Cl bond in the chloromethyl moiety is the primary center of reactivity for synthetic applications. It behaves as a classic electrophilic site, making the molecule an excellent phosphinoylmethylating agent. It will readily undergo nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles, including:
-
Amines
-
Thiols
-
Alcohols/Phenols
-
Carbanions
This reactivity is the cornerstone of its utility as a synthetic building block for introducing the –CH₂(P(O)(Et)OEt) fragment into larger molecules, a key strategy in medicinal chemistry.[11]
Part 3: Synthesis and Analytical Characterization
Proposed Synthetic Protocol
A plausible and efficient synthesis of Ethyl (chloromethyl)ethylphosphinate would likely follow a modified Arbuzov-type reaction pathway. A detailed, self-validating protocol is proposed below, based on established procedures for analogous compounds.[12][13]
Objective: To synthesize Ethyl (chloromethyl)ethylphosphinate from ethyl ethylphosphonite.
Materials:
-
Diethyl ethylphosphonite
-
Paraformaldehyde
-
Dry Hydrogen Chloride (gas) or Thionyl Chloride
-
Anhydrous Toluene (or other suitable inert solvent)
-
Anhydrous Sodium Sulfate
Protocol:
-
Reactor Setup: Assemble a three-necked, flame-dried flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a reflux condenser protected by a drying tube (e.g., CaCl₂).
-
Initial Charge: Under an inert atmosphere (N₂ or Ar), charge the flask with diethyl ethylphosphonite and anhydrous toluene.
-
Chloromethylation: Cool the mixture to 0-5°C in an ice bath. Slowly bubble dry HCl gas through the stirred solution while adding paraformaldehyde portion-wise. Causality: This in-situ generation of the electrophilic species from formaldehyde and HCl is a standard method for chloromethylation. An alternative is the slow addition of thionyl chloride to form the chloromethylating agent.
-
Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to 50-60°C for several hours. Monitor the reaction progress by TLC or ³¹P NMR. Trustworthiness: Monitoring the disappearance of the starting phosphonite signal in ³¹P NMR provides a clear, unambiguous endpoint for the reaction.
-
Workup: Cool the reaction mixture. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.
-
Validation: Characterize the final product using NMR (¹H, ¹³C, ³¹P), Mass Spectrometry, and IR to confirm its structure and purity.
Analytical Workflow
A robust analytical workflow is essential to confirm the identity and purity of the synthesized product.
Caption: A Self-Validating Analytical Workflow.
Part 4: Safety, Handling, and Application Insights
Hazard Assessment and Safe Handling
Based on Safety Data Sheets (SDS) for closely related organophosphorus compounds like ethyl methylphosphonate, the primary hazards are expected to be:
-
Respiratory Effects: May cause respiratory irritation.[15]
Mandatory Handling Procedures:
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[15]
-
Storage: Store in a cool, dry place in a tightly sealed container away from incompatible materials such as strong oxidizing agents and moisture.[15][16]
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not allow it to enter drains.
Applications in Research and Drug Development
The true value of Ethyl (chloromethyl)ethylphosphinate lies in its role as a versatile synthetic intermediate. Its bifunctional nature allows for the strategic installation of a phosphinate group into a target molecule.
-
Bio-isostere Introduction: It can be used to synthesize complex molecules where the phosphinate moiety serves as a stable, non-hydrolyzable mimic of a phosphate or carboxylate group, potentially improving metabolic stability or receptor binding affinity.[1]
-
Prodrug Synthesis: The phosphinate can be part of a prodrug strategy, where the group is designed to be cleaved in vivo to release an active pharmaceutical ingredient (API).[11]
-
Linker Chemistry: The reactive chloromethyl handle allows it to be tethered to other molecules, creating linkers for applications such as antibody-drug conjugates (ADCs) or targeted molecular probes.
Caption: Synthetic utility in functionalizing molecules.
Conclusion
Ethyl (chloromethyl)ethylphosphinate emerges as a chemical entity of considerable interest for advanced chemical synthesis, particularly within the pharmaceutical and life sciences sectors. While direct data is limited, a rigorous, science-led analysis of its structural analogs provides a clear and actionable understanding of its properties. Its key features are the hydrolytically sensitive ester group, which defines its primary stability limitation, and the highly reactive C-Cl bond, which is the source of its synthetic power. For the research professional, this compound is not merely a reagent but a strategic tool for molecular design, enabling the creation of novel chemical architectures with tailored biological functions. As with any predictive guide, empirical validation of these properties is a necessary final step for any critical application.
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